

Spectroscopic Characterization of 4,8,12-Trioxatridecan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,8,12-Trioxatridecan-1-ol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4,8,12-Trioxatridecan-1-ol**, a polyether alcohol with the chemical formula $C_{10}H_{22}O_4$ and a molecular weight of 206.28 g/mol ^[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure, which incorporates a primary alcohol and multiple ether linkages. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak assignments for the 1H NMR, ^{13}C NMR, and IR spectra of **4,8,12-Trioxatridecan-1-ol**, as well as the expected fragmentation patterns in Mass Spectrometry.

Table 1: Predicted 1H NMR Spectral Data for **4,8,12-Trioxatridecan-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.65	t	2H	-CH ₂ -OH (C1)
~3.55 - 3.45	m	12H	-O-CH ₂ - (C2, C3, C5, C6, C7, C9, C10, C11)
~3.30	s	3H	-O-CH ₃ (C13)
~2.50	br s	1H	-OH
~1.80	p	2H	-CH ₂ - (C2)

Table 2: Predicted ¹³C NMR Spectral Data for **4,8,12-Trioxatridecan-1-ol**

Chemical Shift (δ) ppm	Assignment
~75 - 65	-O-CH ₂ -
~61	-CH ₂ -OH (C1)
~59	-O-CH ₃ (C13)
~32	-CH ₂ - (C2)

Table 3: Predicted IR Absorption Bands for **4,8,12-Trioxatridecan-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
1150 - 1050	Strong	C-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Fragmentation for **4,8,12-Trioxatridecan-1-ol**

m/z	Fragment Ion
206	[M] ⁺ (Molecular Ion)
189	[M - OH] ⁺
175	[M - CH ₂ OH] ⁺
45, 59, 73, 87, 101, 115, 129, 143	Cleavage at C-O bonds of the polyether chain

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,8,12-Trioxatridecan-1-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Acquire ¹H and ¹³C NMR spectra using a standard pulse program. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
 - Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 or CS_2).
- Data Acquisition:
 - Obtain a background spectrum of the salt plates or the solvent cell.
 - Place the sample in the IR spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

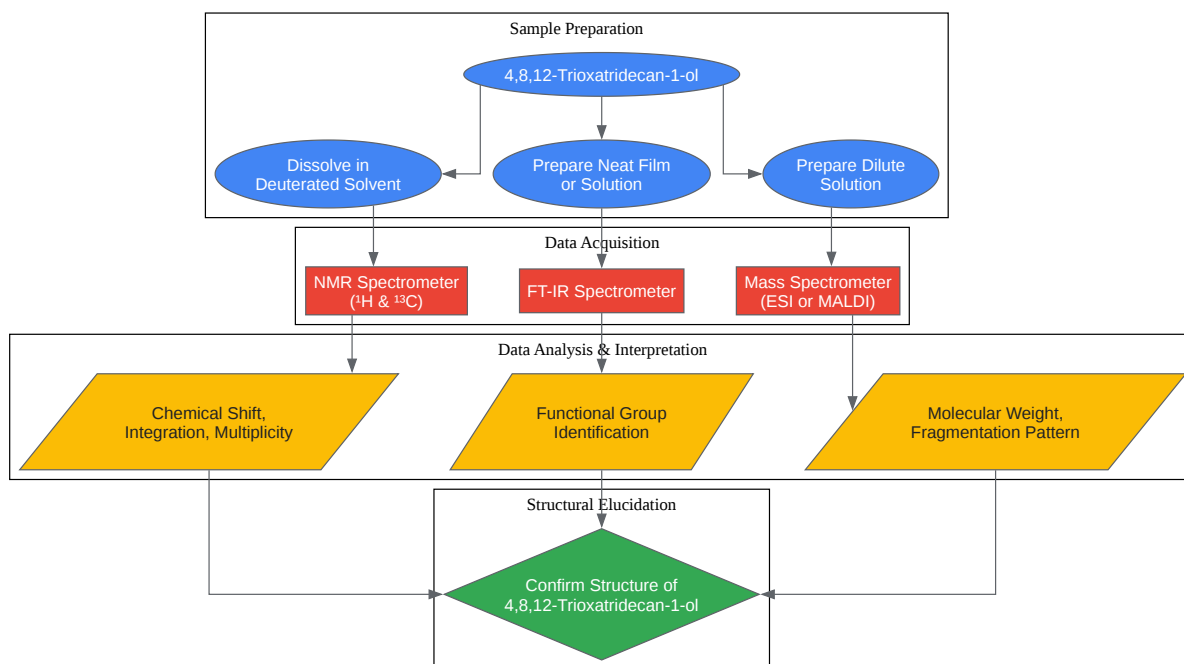
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of the sample into the mass spectrometer.
 - Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules and can be coupled with liquid chromatography for sample purification.

- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection and Spectrum Generation:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,8,12-Trioxatridecan-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
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Phone: (601) 213-4426

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